tert-Butyl 3-chloro-3-oxopropanoate
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Overview
Description
tert-Butyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of propanoic acid and contains a tert-butyl ester group, a chloro substituent, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with thionyl chloride (SOCl2) to introduce the chloro group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of tert-butyl 3-amino-3-oxopropanoate, tert-butyl 3-alkoxy-3-oxopropanoate, or tert-butyl 3-thio-3-oxopropanoate.
Reduction: Formation of tert-butyl 3-hydroxy-3-oxopropanoate.
Oxidation: Formation of tert-butyl 3-carboxy-3-oxopropanoate or other oxidized derivatives.
Scientific Research Applications
tert-Butyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and keto groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the keto group can participate in redox reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-3-oxopropanoate: Similar structure but with a bromo substituent instead of a chloro group.
tert-Butyl 3-oxopropanoate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 3-cyclopropyl-3-oxopropanoate: Contains a cyclopropyl group, which affects its steric and electronic properties.
Uniqueness
tert-Butyl 3-chloro-3-oxopropanoate is unique due to the presence of both a chloro and a keto group, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and research applications.
Properties
CAS No. |
53075-12-0 |
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Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
tert-butyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3 |
InChI Key |
CFEJHPCHFREQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)Cl |
Origin of Product |
United States |
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